molecular formula C7H9N5O2 B587308 N7-(2-Hydroxyethyl)guanine-d4 CAS No. 1246818-81-4

N7-(2-Hydroxyethyl)guanine-d4

Cat. No.: B587308
CAS No.: 1246818-81-4
M. Wt: 199.206
InChI Key: OCAWYYAMQRJCOY-LNLMKGTHSA-N
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Description

Contextual Significance of DNA Adducts in Genomic Integrity Studies

DNA adducts are formed when reactive molecules covalently bind to a site on the DNA molecule. This alteration to the DNA's structure can disrupt normal cellular processes, including DNA replication and transcription. researchgate.net If left unrepaired by the cell's sophisticated DNA repair mechanisms, these adducts can lead to mutations, which are heritable changes in the DNA sequence. nih.govd-nb.info An accumulation of mutations in critical genes, such as those that regulate cell growth and division, is a key step in the initiation and progression of cancer. researchgate.netnih.gov

The presence and quantity of specific DNA adducts can serve as valuable biomarkers. wikipedia.org These biomarkers can indicate past exposure to a particular carcinogen and provide a measure of the biologically effective dose—the amount of a substance that has interacted with a critical biological macromolecule like DNA. rsc.org By studying DNA adducts, scientists can gain a deeper understanding of the mechanisms of chemical carcinogenesis and assess the potential risks associated with exposure to various environmental and occupational agents. researchgate.net

Importance of Guanine (B1146940) Adducts in Understanding DNA Damage Pathways

Guanine is the most easily oxidized of the four DNA bases and possesses several nucleophilic sites that are susceptible to attack by electrophilic carcinogens. wikipedia.orgportlandpress.com The N7 position of guanine, located in the major groove of the DNA double helix, is particularly accessible to many alkylating agents. wikipedia.orgnih.gov As a result, a wide variety of carcinogens, including components of tobacco smoke, industrial chemicals, and fungal toxins, form adducts at the guanine base. portlandpress.comnih.gov

The formation of guanine adducts can have significant biological consequences. Alkylation at the N7 position can weaken the glycosidic bond that links the guanine base to the deoxyribose sugar, leading to the loss of the adducted base and the creation of an apurinic (AP) site. nih.govnih.gov These AP sites are non-instructional and can lead to mutations during DNA replication if not properly repaired. nih.gov While N7-guanine adducts themselves are often not directly miscoding, their conversion to more persistent lesions or their role in generating AP sites highlights their importance in DNA damage pathways. nih.gov

Overview of N7-(2-Hydroxyethyl)guanine (N7-HEG) as a Prototypical DNA Adduct

N7-(2-Hydroxyethyl)guanine (N7-HEG) is the primary DNA adduct formed from the reaction of ethylene (B1197577) oxide with DNA. nih.govacs.org Ethylene oxide is a significant industrial chemical used in sterilization and manufacturing processes. nih.govrsc.org Importantly, it is also produced endogenously through the metabolism of ethylene, which can be generated by normal physiological processes like lipid peroxidation. nih.govnih.gov This dual origin of N7-HEG makes it a crucial area of study for distinguishing between exogenous exposures and endogenous background levels of DNA damage. nih.govacs.orgnih.gov

N7-HEG serves as a biomarker for both occupational and environmental exposure to ethylene oxide. rsc.orgnih.gov Its presence in biological samples, such as urine and DNA from white blood cells, can be quantified to assess exposure levels. nih.govoup.com Research has shown a correlation between exposure to ethylene oxide and increased levels of N7-HEG. nih.gov The study of N7-HEG provides a valuable model for understanding the dose-response relationship of a carcinogen and for assessing the associated health risks. nih.govoup.com

Fundamental Role of N7-(2-Hydroxyethyl)guanine-d4 in Quantitative Research Methodologies

Accurate and sensitive quantification of DNA adducts, which often exist at very low levels in biological samples, presents a significant analytical challenge. researchgate.netacs.org To overcome this, researchers employ highly sophisticated techniques, most notably mass spectrometry coupled with chromatography. acs.orgoup.comnih.gov A critical component of these quantitative methods is the use of a stable isotope-labeled internal standard. researchgate.net

This compound, in which four hydrogen atoms are replaced by deuterium (B1214612), is chemically identical to the naturally occurring N7-HEG but has a higher mass. acs.org A known amount of this deuterated standard is added to a biological sample at the beginning of the analytical process. acs.orgresearchgate.net Because the standard and the target analyte behave identically during extraction, purification, and analysis, any loss of the analyte during sample preparation is mirrored by a proportional loss of the standard. researchgate.net

During mass spectrometric analysis, the instrument can distinguish between the non-deuterated (analyte) and deuterated (internal standard) forms based on their mass-to-charge ratio. oup.com By comparing the signal intensity of the analyte to that of the known amount of internal standard, a precise and accurate quantification of the original amount of N7-HEG in the sample can be achieved. oup.comresearchgate.net This isotope dilution mass spectrometry approach is considered the gold standard for the quantitative analysis of small molecules, including DNA adducts, in complex biological matrices. researchgate.netacs.org

Interactive Data Tables

Table 1: Properties of N7-(2-Hydroxyethyl)guanine and its Deuterated Analog

PropertyN7-(2-Hydroxyethyl)guanine (N7-HEG)This compound
Chemical Formula C₇H₉N₅O₂C₇H₅D₄N₅O₂
Primary Use in Research Biomarker of ethylene oxide exposure. rsc.orgnih.govInternal standard for quantitative analysis. acs.orgresearchgate.net
Method of Detection Mass Spectrometry (LC-MS/MS, GC-MS). nih.govacs.orgMass Spectrometry (LC-MS/MS, GC-MS). oup.com
Significance Indicates both exogenous and endogenous DNA damage. nih.govnih.govEnables accurate quantification of N7-HEG. researchgate.net

Table 2: Key Research Findings

Research FocusKey FindingSignificance
Dosimetry A linear dose-response relationship is observed for N7-HEG formation at low levels of ethylene oxide exposure. nih.govAllows for the use of N7-HEG as a quantitative biomarker for risk assessment. oup.com
Endogenous vs. Exogenous Damage Endogenous levels of N7-HEG can be significant compared to those from low-level exogenous exposures. nih.govnih.govHighlights the importance of distinguishing between sources of DNA damage for accurate risk assessment. acs.orgnih.gov
Analytical Methodology Isotope dilution mass spectrometry using N7-HEG-d4 provides high sensitivity and accuracy for N7-HEG quantification. acs.orgresearchgate.netEstablishes a reliable method for measuring low levels of this specific DNA adduct in biological samples. acs.org

Properties

CAS No.

1246818-81-4

Molecular Formula

C7H9N5O2

Molecular Weight

199.206

IUPAC Name

2-amino-7-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-3H-purin-6-one

InChI

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)/i1D2,2D2

InChI Key

OCAWYYAMQRJCOY-LNLMKGTHSA-N

SMILES

C1=NC2=C(N1CCO)C(=O)N=C(N2)N

Synonyms

2-Amino-1,7-dihydro-7-(2-hydroxyethyl-d4)-6H-purin-6-one;  7-(2-Hydroxyethyl-d4)guanine;  7-(β-Hydroxyethyl-d4)guanine;  NSC 637506-d4; 

Origin of Product

United States

Mechanisms of N7 2 Hydroxyethyl Guanine Formation in Biological Systems

Exogenous Origins of N7-HEG Adducts

N7-HEG is primarily recognized as a biomarker for exposure to ethylene (B1197577) oxide (EO), a potent alkylating agent. evitachem.com EO is a widely used industrial chemical and sterilant, leading to potential environmental and occupational exposures. oup.com In addition to EO, other alkylating agents can also lead to the formation of hydroxyethyl (B10761427) adducts on DNA. For instance, the chemotherapeutic drug 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) forms N7-HEG as one of its DNA alkylation products. nih.gov

Ethylene oxide is an electrophilic compound that readily reacts with nucleophilic sites in DNA. The N7 position of guanine (B1146940) is the most susceptible site for this alkylation, leading to the formation of N7-HEG. evitachem.comintegral-corp.com This reaction occurs under physiological conditions when EO is present in sufficient concentrations. evitachem.com N7-HEG is the most abundant DNA adduct formed from EO exposure, accounting for approximately 95% of the total adducts. uzh.ch The formation of N7-HEG can lead to the spontaneous or enzymatic removal of the modified base, creating an apurinic site, which can be mutagenic if not properly repaired before DNA replication. oup.comuzh.ch

Alkylating Agents and Environmental Exposure

Endogenous Pathways Leading to N7-HEG Adduct Formation

N7-HEG is not only formed from external sources but is also produced endogenously. evitachem.com The body naturally produces ethylene through various metabolic processes. nih.gov This endogenous ethylene can then be oxidized by cytochrome P450 enzymes to form ethylene oxide, which subsequently reacts with DNA to form N7-HEG. evitachem.comnih.gov Sources of endogenous ethylene include lipid peroxidation of unsaturated fats, the oxidation of methionine, and production by intestinal bacteria. oup.comnih.gov

Research suggests a significant link between oxidative stress and the formation of endogenous N7-HEG. aacrjournals.orgnih.gov Oxidative stress can enhance the production of endogenous ethylene, thereby increasing the levels of N7-HEG. researchgate.net Studies have shown that exposure to agents that induce oxidative stress, such as hydrogen peroxide, can lead to an increase in N7-HEG formation in human cells. aacrjournals.org This suggests that N7-HEG could potentially serve as a biomarker for cellular oxidative stress. aacrjournals.orgnih.gov Furthermore, exposure to exogenous EO may itself induce oxidative stress, creating a feedback loop that further increases endogenous N7-HEG production. nih.govresearchgate.net

There are established background levels of N7-HEG in the tissues of unexposed animals and humans, indicating continuous endogenous formation. uzh.chnih.gov In rats, background levels have been measured to be between 1.1 and 3.5 adducts per 10⁸ nucleotides. nih.gov In human leukocytes and lymphocytes, background concentrations of N7-HEG have been observed to range from 0.068 to 5.8 pmol/mg DNA. uzh.ch These background levels are attributed to normal physiological processes that generate ethylene and subsequent ethylene oxide. nih.govnih.gov Interestingly, studies have shown that at low levels of exogenous EO exposure, the resulting increase in N7-HEG can be negligible compared to the already present endogenous background damage. nih.gov

Research Findings on N7-HEG Formation

Study Focus Key Findings Organism/System Reference
Endogenous vs. Exogenous AdductsBackground levels of N7-HEG are present in tissues. At low EO doses, the increase in adducts is minimal compared to endogenous levels.Rats nih.gov
Dose-Response RelationshipA linear, dose-dependent increase in [14C]N7-HEG was observed with [14C]EO administration. High doses of EO also increased endogenous N7-HEG formation.Rats aacrjournals.orgnih.gov
Oxidative StressHydrogen peroxide treatment increased N7-HEG formation, suggesting a role for oxidative stress in endogenous production.Human colon cells aacrjournals.org
Background Levels in HumansN7-HEG levels in lymphocytes showed a 15-fold inter-individual variation.Humans oup.com
EO Exposure and Adduct AccumulationSignificant dose-dependent accumulation of N7-HEG was measured at repeated low-level EO exposures.Rats and Mice oup.com

Advanced Analytical Methodologies for N7 2 Hydroxyethyl Guanine Quantification

Principles and Application of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold standard for the accurate quantification of molecules in complex matrices due to its high specificity and sensitivity. nih.gov This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard, to the sample at an early stage of analysis. nih.gov

Utility of N7-(2-Hydroxyethyl)guanine-d4 as an Internal Standard in Quantitative Analysis

This compound is the deuterium-labeled analogue of N7-(2-Hydroxyethyl)guanine and is an ideal internal standard for its quantification. lgcstandards.commedchemexpress.comscbt.com Because it is chemically and physically almost identical to the non-labeled analyte, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. researchgate.net This allows for the correction of variations in sample preparation, chromatographic retention time, and mass spectrometric response, leading to highly accurate and reproducible results. nih.govnih.gov The use of this compound is fundamental in methods like gas chromatography-electron capture mass spectrometry (GC-EC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of N7-(2-Hydroxyethyl)guanine in biological samples such as DNA from granulocytes. nih.govresearchgate.net

Strategies for Minimizing Matrix Effects and Enhancing Recovery using Deuterated Analogues

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a significant challenge in quantitative mass spectrometry. chromatographyonline.com The use of a deuterated internal standard like this compound is a primary strategy to mitigate these effects. researchgate.net Since the internal standard and the analyte are affected similarly by the matrix, the ratio of their signals remains constant, allowing for accurate quantification.

Strategies to improve recovery and minimize matrix effects include:

Early Spiking: Introducing the deuterated internal standard at the very beginning of the sample preparation process ensures that it accounts for any loss of the analyte during extraction and purification steps. nih.govnih.gov

Chromatographic Optimization: Developing robust chromatographic methods to separate the analyte and its internal standard from the majority of matrix components is crucial. mdpi.com

Sample Clean-up: Employing effective sample purification techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, helps to remove interfering substances from the matrix before analysis. nih.govmdpi.com

While deuterated standards are highly effective, it's important to note that differences in extraction recovery and chromatographic retention times between the analyte and its deuterated internal standard can sometimes occur, a phenomenon known as the isotope effect. Careful method validation is therefore essential to ensure the accuracy of the quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Approaches

Liquid chromatography coupled with mass spectrometry (LC-MS) has become a cornerstone for the analysis of DNA adducts, offering a powerful combination of separation and detection capabilities. oup.comoup.com

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) for Adduct Detection

High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a widely used and highly sensitive technique for the detection and quantification of N7-(2-Hydroxyethyl)guanine. nih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile molecules like DNA adducts. oup.com In tandem mass spectrometry (MS/MS), a specific precursor ion of the analyte is selected, fragmented, and a characteristic product ion is monitored, providing a high degree of specificity. oup.com For N7-(2-Hydroxyethyl)guanine, a common fragmentation pathway involves the transition from the protonated molecule ([M+H]⁺) at m/z 196 to the guanine (B1146940) product ion at m/z 152. nih.govaacrjournals.org This specific transition is used for selective detection.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Enhanced Sensitivity and Throughput

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) compared to conventional HPLC, resulting in significantly improved chromatographic resolution, speed, and sensitivity. nih.govoup.com When coupled with tandem mass spectrometry, UHPLC-MS/MS offers several advantages for the analysis of N7-(2-Hydroxyethyl)guanine and other DNA adducts: acs.org

Enhanced Sensitivity: The sharper and narrower peaks produced by UHPLC lead to higher signal-to-noise ratios and thus lower limits of detection. nih.gov

Increased Throughput: The faster analysis times allow for a higher number of samples to be processed in a given period. nih.gov

Improved Resolution: Better separation of the analyte from matrix components further reduces interferences.

Studies have demonstrated the successful application of UHPLC-MS/MS for the analysis of related adducts in biological matrices like dried blood spots, highlighting its high sensitivity and selectivity. nih.govresearchgate.netresearchgate.net

Optimized Detection Modes: Selected Reaction Monitoring (SRM) and Selected Ion Monitoring (SIM)

Both Selected Reaction Monitoring (SRM) and Selected Ion Monitoring (SIM) are targeted detection modes in mass spectrometry that offer high sensitivity and specificity.

Selected Reaction Monitoring (SRM): In SRM, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. oup.com This technique, also known as Multiple Reaction Monitoring (MRM), is the most sensitive and specific mode for quantitative analysis because it monitors a characteristic fragmentation of the analyte. aacrjournals.orgoup.com For N7-(2-Hydroxyethyl)guanine, the SRM transition of m/z 196 → m/z 152 is typically used. nih.govaacrjournals.org

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a limited mass-to-charge ratio range corresponding to the ion of interest. acs.org While more sensitive than a full scan, SIM is generally less specific than SRM because it does not involve fragmentation and the monitoring of a product ion. oup.comnih.gov Studies have shown that for the analysis of N7-(2-Hydroxyethyl)guanine, SRM provides significantly lower detection limits compared to SIM, especially when considering matrix effects. nih.gov

The following table summarizes a comparison of detection limits for N7-(2-Hydroxyethyl)guanine using different MS detection modes.

Detection ModeConditionDetection Limit (fmol)
SRM (MS/MS)Neat standard solution4
SRM (MS/MS)With matrix effect16
SIM (MS)Neat standard solution128
SIM (MS)With matrix effect1000
Data sourced from Liao et al. (2001) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methodologies

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of N7-HEG. nih.gov Its high resolving power and specificity make it suitable for distinguishing adducts from complex biological matrices. oup.com However, due to the non-volatile nature of N7-HEG, chemical derivatization is a mandatory prerequisite for successful GC-MS analysis. oup.comnih.gov

For achieving exceptional sensitivity in detecting minute quantities of N7-HEG, gas chromatography combined with electron capture mass spectrometry (GC-EC-MS) is a preferred method. nih.gov This technique is particularly advantageous for trace analysis due to its ability to selectively detect molecules that can capture electrons, a characteristic conferred upon N7-HEG through specific derivatization procedures. sigmaaldrich.com The use of high-resolution mass spectrometry (HRMS) in conjunction with GC-EC negative chemical ionization (NCI) further enhances specificity by reducing chemical noise, which is essential for accurate quantification at ultratrace levels. nih.govacs.org

An improved GC-EC-MS method for measuring N7-HEG in human DNA isolated from granulocytes has demonstrated high sensitivity. nih.gov This method involves spiking the DNA sample with a stable isotope-labeled internal standard, this compound, followed by thermal release of the adduct, purification, and extensive derivatization before injection into the GC-EC-MS system. nih.gov The resulting clean chromatograms allow for the detection of a wide range of adduct levels, from 1.6 to 240 N7-HEG adducts per 10⁷ nucleotides. nih.govresearchgate.net The limit of detection for a complete assay using spiked samples has been reported to be as low as 600 attomoles injected. nih.govacs.org

To render N7-HEG and its internal standard, this compound, suitable for GC-MS analysis, they must be chemically modified to increase their volatility. nih.gov This process, known as derivatization, is a critical step that significantly influences the sensitivity and reliability of the assay. oup.com

A common strategy involves a multi-step derivatization sequence. After the adduct is released from the DNA backbone, it is often converted to its corresponding xanthine (B1682287) derivative using nitrous acid. sigmaaldrich.comoup.com This is followed by reaction with an electrophoric agent, such as pentafluorobenzyl bromide (PFPBr), which introduces a pentafluorobenzyl group. sigmaaldrich.comnih.gov This group enhances the molecule's ability to capture electrons, making it highly responsive to GC-EC-MS detection. sigmaaldrich.com Further derivatization of the hydroxyl group may also be performed to improve chromatographic properties. nih.govnih.gov The efficiency of these derivatization reactions is crucial and can be affected by factors like reaction time and the presence of salts. oup.com

Derivatization Step Reagent Purpose Reference
Conversion to XanthineNitrous Acid (HONO) or tert-butylnitriteIncreases subsequent derivatization efficiency. sigmaaldrich.comoup.com
Electrophore LabelingPentafluorobenzyl bromide (PFPBr)Introduces an electron-capturing group for EC detection. sigmaaldrich.comnih.gov
Hydroxyl Group DerivatizationPivalic anhydride (B1165640) or other acylating agentsImproves volatility and chromatographic behavior. nih.govnih.gov

Gas Chromatography-Electron Capture Mass Spectrometry (GC-EC-MS) for Trace Analysis

Complementary and Evolving Analytical Techniques

Beyond GC-MS, several other powerful analytical methods are employed to quantify N7-HEG and related DNA adducts. These techniques offer unique advantages, particularly in terms of sensitivity and applicability to different research questions.

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique capable of detecting radioisotopes like ¹⁴C and ³H at extremely low levels. nih.gov This makes it ideal for quantifying DNA adducts formed from exposure to ¹⁴C-labeled exogenous agents, such as [¹⁴C]-ethylene oxide. aacrjournals.orgnih.gov AMS measures isotope ratios, allowing for the detection of as few as 3 adducts per 10¹¹ nucleosides with just 1 microgram of DNA. nih.gov

In studies involving rats exposed to low doses of [¹⁴C]-ethylene oxide, a dual-isotope approach combining HPLC-AMS for exogenous adducts and LC-MS/MS for endogenous adducts has been utilized. aacrjournals.orgnih.gov This research demonstrated a dose-related increase in [¹⁴C]-N7-HEG, with induced damage ranging from 0.002 to 4 adducts per 10⁸ nucleotides. aacrjournals.orgnih.gov A key finding from these AMS studies was that the contribution of exogenous exposure to the total N7-HEG burden was insignificant compared to the high background levels of the endogenously formed adduct, except at higher doses. aacrjournals.orgresearchgate.net

The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure. berkeley.edu The standard assay involves the enzymatic digestion of DNA, enrichment of adducts, labeling with ³²P-phosphate, and chromatographic separation. berkeley.eduspringernature.com

Direct comparisons between ³²P-postlabeling and high-resolution GC/MS for the quantification of N7-HEG in DNA from rats exposed to ethene have been conducted. acs.orgacs.org These studies found a very good agreement between the two methods when analyzing identical, purified DNA samples. acs.org For instance, background levels of N7-HEG were comparable, ranging from 0.4 to 1.1 adducts per 10⁷ nucleotides as measured by both techniques. acs.org However, the ³²P-postlabeling assay can be less effective for non-aromatic adducts like N7-HEG unless specific enrichment procedures are used. berkeley.edu While mass spectrometry offers greater chemical specificity, ³²P-postlabeling has the advantage of being able to screen for unknown adducts. berkeley.edunih.gov

Method Principle Detection Limit Key Advantage Key Limitation Reference
GC-HRMS Mass-to-charge ratio of derivatized adducts~600 amolHigh chemical specificity and structural confirmation.Requires derivatization; knowledge of adduct structure needed. nih.govacs.orgberkeley.edu
³²P-Postlabeling Radioactive labeling of nucleotides1 adduct in 10⁹-10¹⁰ nucleotides (aromatic)Can detect unknown adducts; no need for adduct-specific standards.Does not provide structural information; can have labeling bias. berkeley.eduoup.com
AMS Isotope ratio measurement (e.g., ¹⁴C/¹²C)~3 adducts in 10¹¹ nucleotidesExtreme sensitivity for isotope-labeled compounds.Requires administration of a radiolabeled compound. nih.govaacrjournals.org

Immunochemical methods, such as competitive enzyme-linked immunosorbent assays (ELISA), utilize antibodies that specifically recognize and bind to certain DNA adducts. nih.gov Monoclonal antibodies have been developed that can detect N7-alkylguanines, including N7-HEG, often after chemical treatment to open the imidazole (B134444) ring of the guanine base, which enhances antibody recognition. nih.gov

These immunoassays offer a valuable tool for screening large numbers of samples and can achieve good sensitivity. aacrjournals.org For example, competitive ELISA methods have reported detection limits in the range of 1-2 adducts per 10⁶ nucleotides for N7-alkylguanine modifications. nih.gov While powerful, a significant consideration for immunochemical assays is the specificity of the antibodies, as cross-reactivity with other structurally similar adducts can occur. nih.govaacrjournals.org For example, antibodies raised against ring-opened N7-alkyldeoxyguanosines showed cross-reactivity towards methylated, ethylated, and hydroxyethylated guanine modifications. nih.gov

Molecular Dosimetry and Biological Consequences of N7 2 Hydroxyethyl Guanine

Quantitative Measurement of N7-HEG Adduct Levels in Research Models

The quantification of N7-HEG adducts in different biological systems is fundamental to understanding the dose-response relationships and the mechanisms of DNA damage. Researchers utilize both in vivo animal models and in vitro cellular systems for these investigations.

In Vivo Animal Models (e.g., Rats, Mice, Drosophila) for Dose-Response Studies

Animal models are invaluable for studying the formation and persistence of N7-HEG adducts under controlled exposure conditions. Studies in rats, mice, and even Drosophila have provided significant insights into the dose-response dynamics of N7-HEG.

In studies involving F-344 rats and B6C3F1 mice exposed to ethylene (B1197577) oxide, researchers have meticulously measured N7-HEG levels in various tissues, including the liver, brain, lung, and spleen. oup.com These studies often employ sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the adducts. oup.comnih.govnih.gov For instance, a highly sensitive and specific gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) assay was developed to investigate dose-responses at low ethylene oxide exposure levels. oup.com

Rats (F-344 and Sprague-Dawley): Research has shown that in rats exposed to ethylene oxide, N7-HEG adducts increase with the dose. nih.govaacrjournals.org Studies have examined a range of tissues and found that adduct levels can vary between them. oup.comuzh.ch For example, after exposure to 3 ml/m³ of ethylene oxide, the DNA adduct concentration of N7-HEG is approximately 1.9 nmol/g DNA in rats. uzh.ch

Mice (B6C3F1 and CBA): Similar to rats, mice exhibit a dose-dependent increase in N7-HEG adducts upon exposure to ethylene oxide. oup.comnih.gov However, studies have noted species-specific differences in adduct levels, with rats generally showing higher accumulations of N7-HEG than mice at the same exposure concentrations. oup.comeuropa.eu This difference may be attributed to more efficient detoxification or DNA repair mechanisms in mice. europa.eu At an exposure level of 3 ml/m³, the N7-HEG concentration in mice is about 1 nmol/g DNA. uzh.ch

Drosophila: The fruit fly, Drosophila melanogaster, has also been used as a model to investigate the relationship between ethylene oxide exposure, N7-HEG formation, and mutagenic outcomes. researchgate.net Studies have demonstrated a linear increase in N7-HEG adduct levels over a wide range of ethylene oxide concentrations. researchgate.net

The use of N7-(2-Hydroxyethyl)guanine-d4 as an internal standard is critical in these studies to ensure the accuracy of the quantitative data obtained from these animal models. nih.gov

In Vitro Cellular Systems (e.g., HepG2 cells) for Mechanistic Investigations

In vitro cellular systems, such as the human liver cancer cell line HepG2, provide a controlled environment to investigate the molecular mechanisms underlying N7-HEG formation and its cellular consequences without the complexities of a whole organism.

Studies using HepG2 cells have demonstrated a clear dose-response relationship between ethylene oxide exposure and the formation of N7-HEG adducts. nih.gov When these cells are incubated with varying concentrations of ethylene oxide, the level of adduct formation increases with the exposure level. nih.gov These in vitro models are instrumental in elucidating the cellular pathways involved in the metabolic activation of ethylene oxide and the subsequent DNA damage. While not directly focused on N7-HEG, other studies with HepG2 cells have investigated the effects of various compounds on hepatic lipid accumulation and cellular signaling pathways, showcasing the versatility of this cell line in toxicological research. sciepub.comnih.govbiorxiv.org

Dose-Response Relationships of N7-HEG Formation

Characterization of Linear and Non-linear Adduct Accumulation

The accumulation of N7-HEG adducts in response to ethylene oxide exposure can exhibit both linear and non-linear patterns, depending on the dose, species, and tissue type.

Linearity: In many instances, particularly at lower exposure concentrations, the formation of N7-HEG adducts shows a linear dose-response relationship. nih.govoup.comtera.org For example, in mice exposed to ethylene oxide concentrations between 3 and 100 ppm, linear dose-response relationships were observed in the liver, brain, and spleen. oup.com Similarly, linear relationships were seen in the liver and spleen of rats within the same exposure range. oup.com Studies using [14C]ethylene oxide in rats also demonstrated a linear increase in [14C]N7-HEG levels in spleen, liver, and stomach DNA. nih.govaacrjournals.org

Non-linearity/Sub-linearity: At higher exposure concentrations, the dose-response curve can become non-linear or sublinear. oup.comnih.gov This is often attributed to the saturation of metabolic activation pathways or DNA repair mechanisms. nih.goveuropa.eu For instance, the mouse lung exhibited a slightly sublinear response between 33 and 100 ppm of ethylene oxide, and rat brain and lung showed a similar trend in the same range. oup.com In rats, the dose-response for N7-HEG was reported to be sublinear from 100 to 300 ppm. oup.com

The following table summarizes the observed dose-response relationships for N7-HEG in different rodent tissues.

SpeciesTissueExposure Range (ppm EO)Dose-Response Relationship
Mouse Liver3 - 100Linear
Brain3 - 100Linear
Spleen3 - 100Linear
Lung33 - 100Slightly Sublinear
Rat Liver3 - 100Linear
Spleen3 - 100Linear
Brain33 - 100Slightly Sublinear
Lung33 - 100Slightly Sublinear

Data sourced from Wu et al. (1999) oup.com

Assessment of Background Levels and Low-Dose Contributions to N7-HEG Burden

A significant finding in N7-HEG research is the presence of endogenous or background levels of this adduct in unexposed individuals. oup.comnih.goveuropa.euacs.org This endogenous formation is thought to arise from the metabolic oxidation of ethylene produced during normal physiological processes. aacrjournals.org

Sensitive analytical methods have enabled the quantification of these background levels, which have been found to be in the range of 0.2 to 0.3 pmol/µmol guanine (B1146940) in the tissues of control rats and mice. oup.comeuropa.eu Another study established background levels of N7-HEG to be between 1.1 and 3.5 adducts per 10^8 nucleotides in rat tissues. nih.gov

At very low exposure doses, the contribution of exogenous ethylene oxide to the total N7-HEG burden can be negligible compared to the existing background levels. nih.govaacrjournals.orgnih.gov For example, in rats exposed to 3 ppm ethylene oxide, the number of N7-HEG adducts was 5.3 to 12.5 times higher than endogenous levels, while in mice at the same exposure, the increase was only 1.3 to 2.5-fold. oup.com Interestingly, some research suggests that exposure to ethylene oxide can also indirectly increase the levels of endogenous N7-HEG, possibly by inducing oxidative stress pathways that lead to ethylene generation. nih.govaacrjournals.orgaacrjournals.org

Kinetics of N7-HEG Adduct Persistence and Repair

The persistence of N7-HEG adducts in DNA is determined by the balance between their formation and removal. The removal of these adducts is a critical process for maintaining genomic integrity.

Studies have shown that N7-HEG adducts are removed from DNA over time, with the rate of removal varying between different tissues and species. oup.comacs.org The half-life of N7-HEG has been reported to be around 2 days. uzh.ch In rats, the half-life of N7-HEG was found to be longer in the brain (5.4 days) and lung (5.8 days) compared to the liver (3.9 days) and spleen (2.9 days). oup.com This difference in persistence can lead to higher accumulations of the adduct in tissues with slower repair rates. oup.com

The primary mechanism for the removal of N7-alkylguanines like N7-HEG is thought to be through the base excision repair (BER) pathway, initiated by methylpurine DNA glycosylase (MPG). oup.com Spontaneous depurination, where the adducted base is spontaneously lost from the DNA backbone, also contributes to the removal of N7-HEG. oup.comepa.gov The persistence curves for N7-HEG suggest the involvement of active repair processes in its removal. researchgate.net

The table below presents the half-life of N7-HEG in various rat tissues.

TissueHalf-life (days)
Brain5.4
Lung5.8
Liver3.9
Spleen2.9

Data sourced from Wu et al. (1999), referencing Walker et al. (1992) oup.com

Rates of Adduct Removal and Stability in DNA

The persistence of N7-(2-Hydroxyethyl)guanine (N7-HEG) in DNA is a balance between its rate of formation and its removal through chemical instability (depurination) and enzymatic repair. Alkylation at the N7 position of guanine introduces a positive charge on the imidazole (B134444) ring, which destabilizes the N-glycosidic bond and promotes spontaneous loss of the adducted base, a process known as depurination. nih.govresearchgate.net This leaves behind an apurinic (AP) site in the DNA strand. evitachem.comrsc.org

Studies in animal models have provided specific data on the stability and half-life of N7-HEG in various tissues. Following repeated exposures of rats and mice to ethylene oxide (EO), N7-HEG levels accumulate and typically reach a steady state, where the rate of formation equals the rate of loss, after approximately one week of exposure. nih.govsnu.ac.kr The half-life of N7-HEG varies between tissues, which can influence tissue-specific dosimetry. For example, research in F-344 rats exposed to EO demonstrated different adduct stability across organs. oup.com The slower removal in brain and lung tissues corresponds to higher steady-state levels of the adduct compared to the liver and spleen. oup.com

Table 1: Half-Life of N7-(2-Hydroxyethyl)guanine in Various Rat Tissues This interactive table summarizes the persistence of the N7-HEG adduct in different organs of F-344 rats following exposure to ethylene oxide. Data sourced from molecular dosimetry studies.

Tissue Half-Life (Days)
Brain 5.4
Lung 5.8
Liver 3.9
Spleen 2.9

Source: oup.com

The chemical stability of N7-HEG is a key factor in its persistence; under physiological conditions, it can undergo depurination to create AP sites or, potentially, imidazole ring-opening to form a more stable formamidopyrimidine (FAPy) lesion. evitachem.comrsc.org However, the rate of spontaneous depurination for N7-HEG is relatively slow compared to other N7-alkylguanine adducts with larger alkyl groups. nih.gov

Interaction with DNA Repair Mechanisms and Their Potential Influence

The primary enzymatic pathway for the removal of N7-alkylguanine adducts, including N7-HEG, is base excision repair (BER). nih.gov The BER process is initiated by a DNA glycosylase, an enzyme that recognizes the damaged base and cleaves the N-glycosidic bond to excise it from the DNA backbone. nih.gov For N7-alkylguanines, the key enzyme is N-methylpurine DNA glycosylase (MPG), also known as alkylpurine-DNA-N-glycosylase (APNG). oup.comnih.gov

While MPG is considered the principal enzyme for this repair, studies indicate that the efficiency of removal can vary depending on the specific adduct. oup.com Research using purified bacterial 3-methyladenine (B1666300) DNA glycosylase II, an analogue of the human enzyme, showed that it can release several different 7-alkylguanines from DNA. nih.govaacrjournals.org However, N7-HEG was released at a significantly slower rate than other adducts like 7-(2-chloroethyl)guanine (B116787) or 1,2-bis(7-guanyl)ethane. nih.govaacrjournals.org This suggests that the 2-hydroxyethyl group may interact with the enzyme's active site in a way that is less favorable for rapid excision. aacrjournals.org

Significance in Genotoxicity and Mutagenesis Research

N7-HEG as a Biomarker of Carcinogen Exposure and DNA Damage

N7-HEG is widely recognized and utilized as a reliable biomarker for assessing exposure to the carcinogen ethylene oxide (EO). evitachem.comnih.gov It is the most abundant DNA adduct formed when EO reacts with DNA, making it a sensitive indicator of both external exposure and the internal, biologically effective dose that reaches the genetic material. oup.comcdc.gov The measurement of N7-HEG adducts in DNA from tissues or in its depurinated form in urine provides a direct link between environmental exposure and resulting DNA damage. nih.gov

The development of highly sensitive analytical techniques, such as gas chromatography-high-resolution mass spectrometry (GC-HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for these applications. oup.com These methods often employ this compound as an internal standard to ensure high accuracy and precision by correcting for sample loss or matrix effects during analysis. nih.gov This allows for the quantification of N7-HEG even at the low levels resulting from occupational or environmental exposures, as well as from endogenous metabolic processes. evitachem.comoup.com

Numerous studies have demonstrated a clear dose-response relationship between EO exposure and N7-HEG levels in both animal models and humans. snu.ac.kroup.com For instance, factory workers exposed to EO showed significantly higher post-shift urinary N7-HEG concentrations compared to non-exposed workers, confirming its utility for occupational surveillance. nih.gov

Table 2: Selected Findings on N7-HEG as a Biomarker This interactive table presents key results from studies that validate N7-HEG as a biomarker for exposure to ethylene oxide and related compounds.

Study Population/Model Sample Type Key Finding Reference
EO-Exposed Factory Workers Urine Significantly higher post-shift urinary N7-HEG levels compared to non-exposed controls. nih.gov
B6C3F1 Mice & F-344 Rats Liver, Brain, Spleen, Lung DNA Linear dose-response relationships observed between EO exposure (3-100 ppm) and N7-HEG adduct levels in most tissues. oup.com
Human Granulocytes DNA N7-HEG adducts detected over a 150-fold range (1.6 to 240 adducts per 10⁷ nucleotides), quantified using a GC-EC-MS method with N7-HEG-d4. nih.gov
Acrylamide-Exposed Rats Liver, Kidney, Lung DNA N7-GA-Gua (a structurally similar adduct) was detected at doses relevant to human dietary exposure, showing adduct formation in target organs. acs.org

Correlation with Mutagenic Effects and Polymerase Bypass

The mutagenic potential of N7-HEG is primarily considered to be indirect. integral-corp.com Unlike adducts at positions involved in Watson-Crick hydrogen bonding (such as O⁶-guanine), the N7 position is located in the major groove of DNA and does not directly interfere with base pairing during replication. nih.govoup.com Therefore, the N7-HEG adduct itself is not expected to be strongly miscoding. integral-corp.comoup.com

The primary route to mutagenesis from N7-HEG is through its chemical instability, which leads to depurination and the formation of a non-coding abasic (AP) site. evitachem.comintegral-corp.com If an AP site is not repaired by the BER pathway before DNA replication, it can block the progression of the replication fork or cause DNA polymerases to insert an incorrect nucleotide opposite the lesion, often leading to base substitution mutations. nih.gov

Another potential, though less established, mutagenic pathway is the hydrolytic opening of the imidazole ring of the adducted guanine to form a 5-N-alkyl-2,6-diamino-4-hydroxyformamidopyrimidine (FAPy) lesion. nih.govrsc.org FAPy lesions are more stable than their parent N7-adducts and can be mutagenic. rsc.org

The ability of DNA polymerases to bypass N7-alkylguanine lesions is a critical factor in determining their ultimate biological effect. Specialized translesion synthesis (TLS) polymerases, such as DNA polymerase eta (polη), are capable of replicating past DNA damage. mdpi.com Studies on N7-alkylguanine adducts show that bypass efficiency can depend on the size and structure of the alkyl group. mdpi.com For example, polη can readily bypass the small N7-methylguanine adduct, but its efficiency is reduced when encountering bulkier N7-adducts. mdpi.com This suggests that while bypass is possible, the presence of the N7-HEG adduct could impede replication, increasing the window of opportunity for depurination and the formation of a mutagenic AP site.

Applications of N7 2 Hydroxyethyl Guanine D4 in Translational and Mechanistic Studies

Biomonitoring Human and Environmental Exposure to Alkylating Agents

N7-HEG is the major DNA adduct formed from exposure to ethylene (B1197577) oxide (EO), a widely used industrial chemical and a known human carcinogen. researchgate.netnih.gov It is also formed endogenously through normal metabolic processes. nih.govevitachem.com Therefore, measuring N7-HEG levels in human tissues or fluids serves as a key biomarker for the total exposure to EO. The use of N7-HEG-d4 as an internal standard in quantitative mass spectrometry methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for achieving the accuracy and precision needed for reliable biomonitoring. nih.gov

A significant challenge in risk assessment is distinguishing the DNA damage caused by low-level environmental or occupational exposures from the damage that occurs naturally within the body. nih.govacs.org Stable isotope labeling methodologies are powerful tools for addressing this question. americanchemistry.comtera.org N7-HEG-d4 is crucial in the analytical component of these studies.

Researchers have employed dual-isotope approaches to trace the origins of N7-HEG adducts. In animal studies, subjects can be exposed to an isotopically labeled carcinogen, such as [14C]-ethylene oxide. aacrjournals.org Subsequently, DNA is extracted from tissues, and N7-HEG-d4 is added as an internal standard before analysis. nih.gov Using a combination of analytical techniques like LC-MS/MS and accelerator mass spectrometry (AMS), scientists can independently quantify the adducts arising from the exogenous, labeled source ([14C]N7-HEG) and the total or endogenous pool of unlabeled N7-HEG. researchgate.netaacrjournals.org

A pivotal study by Marsden et al. (2009) in rats exposed to a range of [14C]EO doses demonstrated this principle. The results showed that the level of DNA damage from the exogenous EO was insignificant compared to the high background levels of naturally present endogenous N7-HEG. aacrjournals.orgnih.gov Surprisingly, the study also found that at higher exposure levels, the exogenous EO treatment caused a significant increase in the formation of endogenous N7-HEG in the liver and spleen. aacrjournals.orgnih.gov This suggests that EO exposure can indirectly promote adduct formation by inducing physiological pathways, possibly involving oxidative stress. nih.gov Such complex findings would be impossible to uncover without the ability to accurately differentiate and quantify adducts from different sources, a process reliant on stable isotope standards like N7-HEG-d4.

Research Findings on Endogenous vs. Exogenous N7-HEG Formation in Rats

[14C]EO Dose (mg/kg)TissueExogenous [14C]N7-HEG (adducts/108 nucleotides)Endogenous N7-HEG (adducts/108 nucleotides)
0 (Control)Spleen-3.5
0.01Spleen0.44.4
0.05Spleen2.27.5
0.1Spleen3.97.0
0 (Control)Liver-4.0
0.01Liver0.44.4
0.05Liver1.86.5
0.1Liver3.06.2

Data adapted from Marsden et al., Cancer Research, 2009. aacrjournals.org The table shows the mean levels of exogenously formed [14C]N7-HEG and endogenous N7-HEG in the DNA of rats treated with [14C]ethylene oxide. An asterisk () indicates a significant increase in endogenous adducts compared to control animals.*

Accurate biomonitoring is critical for assessing risk in human populations, particularly for workers occupationally exposed to alkylating agents like EO. oup.com N7-HEG can be measured in DNA isolated from white blood cells or as a depurinated product in urine, providing a measure of exposure. nih.govberkeley.edu Given the low levels of adducts expected from occupational exposures and the high background of endogenous adducts, highly sensitive and specific analytical methods are required. nih.govoup.com

The use of N7-HEG-d4 as an internal standard in LC-MS/MS or GC-MS assays provides the necessary reliability for these measurements. nih.gov It allows for the precise quantification of N7-HEG levels, enabling researchers to detect small but significant increases in adducts due to exposure and to correlate these levels with external exposure data. oup.com For instance, an improved GC-MS method using N7-HEG-d4 as an internal standard was developed to measure N7-HEG in human granulocyte DNA, demonstrating a wide range of adduct levels among individuals. nih.gov Such methods are indispensable for regulatory bodies and for understanding the relationship between exposure, molecular damage, and long-term health risks in human populations.

Differentiation Between Endogenous and Exogenous Sources of N7-HEG in Biological Samples

Elucidation of Carcinogen-DNA Interaction Mechanisms

Beyond simply measuring exposure, N7-HEG-d4 facilitates detailed mechanistic studies into how carcinogens interact with DNA and the biological repercussions of this damage.

Alkylating agents can react with DNA at multiple sites, but the N7 position of guanine (B1146940) is a particularly frequent target. acs.orgnih.gov N7-HEG is the most abundant DNA adduct formed by EO, accounting for over 95% of total adducts. researchgate.net The precise quantification of N7-HEG, enabled by standards like N7-HEG-d4, is essential for experimentally confirming this specificity and for studying the kinetics of its formation and repair.

Furthermore, as revealed by the dual-isotope studies, EO exposure might trigger alternative, indirect pathways of DNA damage. nih.gov The discovery of a novel proposed mechanism for endogenous N7-HEG formation, potentially involving oxidative stress and the precursor 1-aminocyclopropane-1-carboxylic acid, was a direct result of being able to accurately measure changes in the endogenous adduct pool separately from the exogenous adducts. aacrjournals.orgnih.gov This highlights how precise analytical tools can open new avenues of research into the complex interplay between exogenous exposures and endogenous cellular processes.

While N7-guanine adducts are the most common lesions from many alkylating agents, their biological significance has been a subject of study. nih.gov A primary consequence of N7-alkylation is the destabilization of the bond linking the guanine base to the DNA backbone, which can lead to spontaneous depurination, leaving behind an abasic site. aacrjournals.orgresearchgate.net These abasic sites can be miscoding during DNA replication and are considered mutagenic lesions. aacrjournals.org

Accurate measurement of N7-HEG adducts using N7-HEG-d4 as a standard provides a reliable molecular dosimeter for the total amount of initial DNA damage caused by an agent like EO. This information is crucial for studying the rates of DNA repair, the persistence of adducts, and the downstream biological effects. For example, studies have used N7-HEG measurements to evaluate the delivery and effectiveness of alkylating chemotherapeutic drugs like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) directly in human brain tumors. nih.govoup.com Researchers were able to show a dramatic increase in N7-HEG levels in tumor tissue adjacent to the drug injection site, demonstrating that DNA adduct measurements provide a unique way to assess drug delivery to the target site. nih.govoup.com

Investigating the Molecular Specificity of N7-HEG Formation

Contributions to the Field of Nucleic Acid Adductomics

Nucleic acid adductomics is an emerging field that aims to comprehensively identify and quantify the entire spectrum of DNA and RNA adducts (the "adductome") in a biological system. mdpi.com This 'omics' approach provides a holistic view of the DNA damage landscape resulting from the total exposome, which includes both endogenous and exogenous sources. researchgate.net

The advancement of adductomics is critically dependent on high-sensitivity mass spectrometry. mdpi.com A fundamental requirement for accurate quantification in this field is the availability of stable isotope-labeled internal standards for each adduct being measured. scioninstruments.com N7-(2-Hydroxyethyl)guanine-d4 serves as a prime example of such a standard. Its application in the precise measurement of N7-HEG is a model for the type of rigorous quantification needed to build comprehensive adductome maps. By enabling the accurate measurement of one of the most common DNA adducts, tools like N7-HEG-d4 contribute to a broader understanding of background DNA damage, individual susceptibility, and the complex patterns of damage that may lead to diseases like cancer. mdpi.com

Comprehensive Mapping and Profiling of the DNA Adductome

The "DNA adductome" refers to the complete set of DNA adducts within a cell or organism. ptbioch.edu.pl These adducts are covalent modifications to DNA bases resulting from exposure to electrophilic compounds, including environmental carcinogens, products of cellular metabolism, and chemotherapeutic drugs. researchgate.netbiorxiv.org Unrepaired DNA adducts can lead to mutations during DNA replication, a critical step in the initiation of cancer. researchgate.netptbioch.edu.pl Therefore, comprehensive mapping and profiling of the DNA adductome are essential for cancer risk assessment and for understanding the mechanisms of chemical carcinogenesis. researchgate.net

N7-HEG is a well-characterized component of the human DNA adductome, primarily formed by the reaction of ethylene oxide with the N7 position of guanine. nih.govnih.gov Ethylene oxide can originate from industrial sources or be produced endogenously through the metabolism of ethylene, which is generated during normal physiological processes like lipid peroxidation. nih.govnih.gov

To accurately map the presence and quantity of N7-HEG in biological samples, highly sensitive analytical techniques are required. nih.gov N7-HEG-d4 is indispensable for this purpose. When added to a biological sample (e.g., isolated DNA) at a known concentration at the beginning of sample processing, it experiences the same extraction, purification, and analytical variations as the naturally occurring N7-HEG. In mass spectrometry analysis, the deuterated standard is distinguishable from the non-labeled adduct due to its higher mass. By comparing the signal intensity of the target analyte (N7-HEG) to that of the internal standard (N7-HEG-d4), researchers can correct for sample loss and ionization suppression, enabling highly accurate quantification of the adduct. acs.org This precision is vital for establishing background levels of endogenous damage and for detecting small increases in adduct levels resulting from low-dose exposures. nih.govnih.gov

Integration of N7-HEG-d4 in Untargeted and Targeted Adductomics Approaches

DNA adductomics employs mass spectrometry to conduct a comprehensive analysis of DNA adducts. ptbioch.edu.pl This field utilizes two main strategies: untargeted and targeted approaches. re-place.be

Targeted adductomics focuses on the detection and quantification of one or a few specific, known DNA adducts. ptbioch.edu.pl This approach is hypothesis-driven, used when exposure to a particular chemical is known or suspected. It employs highly sensitive and selective methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net In this context, N7-HEG-d4 is a quintessential tool for the targeted analysis of N7-HEG. By using stable isotope dilution LC-MS/MS, researchers can achieve excellent selectivity, sensitivity, accuracy, and reproducibility in quantifying N7-HEG, even at the low concentrations typically found in biological samples (e.g., 0.01-10 adducts per 10⁸ normal nucleotides). nih.govresearchgate.net

Untargeted adductomics , in contrast, is a hypothesis-free discovery approach that screens for all detectable DNA adducts in a sample, including unknown or unexpected ones. nih.govchemrxiv.org This method provides a global profile of DNA damage and can help identify new biomarkers of exposure or disease. chemrxiv.org While N7-HEG-d4 is not used as a standard for unknown compounds during the initial screening phase, the untargeted approach often serves as a starting point. Once novel adducts are tentatively identified, subsequent research requires the synthesis of their specific isotopically labeled standards for chemical validation and to develop targeted quantitative assays. chemrxiv.org Data from untargeted analyses can thus highlight the importance of specific adducts like N7-HEG, reinforcing the need for its continued, precise measurement in targeted follow-up studies where N7-HEG-d4 is essential.

Therapeutic and Biomedical Research Contexts

In therapeutic and biomedical research, the precise measurement of drug-induced DNA modifications is crucial for developing new treatments and optimizing existing ones. N7-HEG-d4 facilitates the accurate quantification of DNA damage, serving as a key tool in oncology research.

Monitoring DNA Alkylation by Alkylating Chemotherapeutic Agents

Alkylating agents are a major class of cancer chemotherapy drugs that exert their cytotoxic effects by attaching an alkyl group to DNA, particularly at the N7 position of guanine. mdpi.comcuni.czresearchgate.net This DNA alkylation can lead to the formation of cross-links, DNA strand breaks, and abnormal base pairing, ultimately inhibiting cell division and triggering cell death. researchgate.net

Many alkylating agents, including nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), produce hydroxyethyl (B10761427) adducts as part of their mechanism of action. nih.gov The formation of N7-HEG in tumor cells is a direct indicator that the chemotherapeutic agent has reached its target and engaged with the DNA. nih.gov By using N7-HEG-d4 as an internal standard in LC-MS/MS assays, researchers and clinicians can accurately measure the levels of N7-HEG in DNA from tumor biopsies or even peripheral blood cells. biorxiv.orgnih.gov This measurement provides a direct, quantitative biomarker of the drug's pharmacodynamic effect at the molecular level, offering insights into its mechanism of action and the cellular response to treatment. mdpi.com

Evaluating Drug Delivery and Biological Effectiveness through Adduct Dosimetry

Adduct dosimetry is the use of DNA adduct measurements as a molecular dosimeter of the biologically effective dose of a carcinogen or drug. nih.gov It quantifies the amount of an agent that has not only been absorbed and distributed but has also reached and reacted with its ultimate cellular target, the DNA. This provides a much more biologically relevant measure of dose than simply measuring the administered dose or its concentration in the bloodstream. researchgate.netnih.gov

The use of N7-HEG-d4 to enable accurate quantification of N7-HEG is a prime example of adduct dosimetry in a therapeutic context. A study on patients with recurrent glioblastoma multiforme investigated the effectiveness of direct intratumoral injection of the alkylating agent BCNU. nih.gov Researchers measured N7-HEG levels in tumor samples taken at different distances from the injection site. The results demonstrated a dramatic increase in DNA alkylation in proximity to the injection, confirming effective drug delivery and providing a quantitative measure of its biological impact. nih.gov Such studies rely on robust and accurate analytical methods, for which an internal standard like N7-HEG-d4 is critical.

The table below summarizes the findings from the BCNU study, illustrating the power of adduct dosimetry. nih.gov

Sample Location Relative to BCNU InjectionN7-HEG Level (pmol/mg DNA)Fold Increase Over Control
Adjacent369.5~879-fold
Medial2.6~6-fold
Distal0.8Not significantly different
Control (untreated tumors)0.42 (mean)N/A
*Data derived from a study on patients with recurrent glioblastoma multiforme. nih.gov

These findings show that measuring the DNA adduct provides a unique molecular dosimeter to evaluate the delivery and efficacy of alkylating agents within the target tissue. nih.gov

Emerging Research Avenues and Methodological Challenges

Innovations in Analytical Sensitivity and Specificity for N7-HEG Detection

The accurate detection and quantification of N7-HEG in biological samples are paramount for assessing exposure to ethylene (B1197577) oxide and understanding its associated risks. Over the years, analytical methodologies have seen remarkable innovations, pushing the limits of sensitivity and specificity.

Early methods combined techniques like thin-layer chromatography (TLC) with high-pressure liquid chromatography (HPLC) for the separation and analysis of 32P-postlabelled N7-HEG adducts. oup.com However, modern approaches predominantly rely on mass spectrometry (MS) coupled with liquid chromatography (LC), which is considered the gold standard for DNA adduct analysis. researchgate.net

High-performance liquid chromatography combined with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) has emerged as a particularly powerful tool. nih.gov This method offers high selectivity and sensitivity. By employing selected reaction monitoring (SRM), where the instrument is set to detect a specific fragmentation of the parent ion (for N7-HEG, the transition from the protonated molecule at m/z 196 to a product ion at m/z 152), background noise is significantly reduced. nih.gov This specificity is crucial when analyzing complex biological matrices. Further enhancements, such as optimizing the mobile phase, inlet conditions, and collision energy, can achieve excellent sensitivity. researchgate.netacs.org

Another sensitive method developed is HPLC with electrochemical detection (HPLC-ED), which achieved a detection limit of 3.2 N7-HEG adducts per 10^8 nucleotides. nih.gov The continuous refinement of these techniques has enabled the detection of increasingly lower levels of adducts, which is essential for studying low-dose environmental and occupational exposures. nih.gov

Table 1: Comparison of Analytical Methods for N7-HEG Detection

MethodDetection PrincipleTypical Detection LimitReference(s)
HPLC-ED High-Pressure Liquid Chromatography with Electrochemical Detection3.2 adducts / 10⁸ nucleotides nih.gov
HPLC/SIR-ESMS HPLC with Single-Ion Monitoring Electrospray Mass Spectrometry~1 fmol injected capes.gov.br
HPLC/ESI-MS/MS (SRM) HPLC with Electrospray Ionization Tandem Mass Spectrometry (Selected Reaction Monitoring)4 fmol (neat solution); 16 fmol (with matrix effect) nih.gov
LC-MS/MS (SRM) Liquid Chromatography with Tandem Mass Spectrometry (Selected Reaction Monitoring)0.1 fmol (on column) nih.gov
32P-Postlabeling with TLC/HPLC Radioactive labeling followed by chromatographic separationCan detect 1 adduct in 10⁹⁻¹⁰ nucleotides tera.orgoup.com

Development of Novel Isotopic Labeling Strategies for Complex Studies

A significant challenge in DNA adduct research is distinguishing between damage caused by external chemical exposures (exogenous) and that resulting from normal cellular processes (endogenous). researchgate.netacs.org N7-HEG, for instance, is formed not only from industrial EO exposure but also from endogenous ethylene metabolism. nih.govresearchgate.net Novel isotopic labeling strategies, particularly Stable Isotope Labeling and Mass Spectrometry (SILMS), have been instrumental in addressing this complexity. tera.orgresearchgate.net

The SILMS methodology involves exposing a test system (cells or animals) to a stable isotope-labeled version of a chemical, such as ethylene oxide containing deuterium (B1214612) or Carbon-13. researchgate.netacs.org The DNA adducts formed from this exposure will therefore contain the stable isotope label, making them distinguishable by mass spectrometry from the unlabeled adducts formed endogenously. nih.gov N7-(2-Hydroxyethyl)guanine-d4 is a key reagent in this context, serving as an ideal internal standard for the quantification of both the labeled (exogenous) and unlabeled (endogenous) adducts.

This approach offers several advantages:

Source Apportionment : It allows researchers to precisely quantify the proportion of DNA adducts arising from external versus internal sources. tera.orgacs.org

Absolute Quantification : It provides a more accurate measurement of the total adduct load. researchgate.net

Improved Risk Assessment : By differentiating the sources of DNA damage, SILMS provides crucial data for more realistic and accurate cancer risk assessments for chemicals like ethylene oxide. tera.orgresearchgate.netacs.org

This strategy has been successfully applied to study various chemicals, including formaldehyde, vinyl chloride, and 1,3-butadiene, demonstrating its broad utility in toxicology. researchgate.netnih.gov

Integrating N7-HEG Dosimetry with Multi-Omics Data for Systems Toxicology

The field of toxicology is shifting from a focus on single endpoints to a more holistic "systems toxicology" approach. This involves integrating data from various levels of biological organization to build a comprehensive understanding of how a chemical perturbs a biological system. acs.org A key part of this is connecting the measurement of a molecular initiating event, like DNA adduct formation, to downstream cellular responses.

Integrating N7-HEG dosimetry—the measurement of adducts as a quantitative measure of the dose reaching the DNA—with multi-omics data is a powerful emerging strategy. escholarship.org "Omics" technologies include:

Transcriptomics : The study of gene expression (RNA).

Proteomics : The study of the entire set of proteins.

Metabolomics : The study of metabolites within a cell or organism.

By combining N7-HEG measurements with these large-scale datasets, researchers can move beyond simply knowing an adduct is present. They can begin to answer questions about the functional consequences of that damage. For instance, does a certain level of N7-HEG adducts correlate with changes in the expression of DNA repair genes (transcriptomics), alterations in the abundance of signaling proteins (proteomics), or shifts in metabolic pathways related to oxidative stress (metabolomics)? escholarship.org

This integrated approach is central to the "exposome" concept, which encompasses the totality of environmental exposures and the body's biological responses over a lifetime. acs.org DNA adductomics, including the precise measurement of N7-HEG, provides a critical link between exposure and the subsequent cascade of biological events that may ultimately lead to disease. acs.orgwww.gov.uk

Exploration of N7-HEG Roles Beyond Mutagenesis in Cellular Processes

While the formation of DNA adducts is a critical event in chemical carcinogenesis, not all adducts are created equal in their biological consequences. A significant body of research indicates that N7-HEG, despite being the most abundant adduct formed by ethylene oxide, is not directly mutagenic. integral-corp.comnih.gov The hydroxyethyl (B10761427) group at the N7 position of guanine (B1146940) does not interfere with the Watson-Crick hydrogen bonding required for correct base pairing during DNA replication. nih.govresearchgate.net

This has led researchers to explore other mechanisms by which N7-HEG may contribute to cellular toxicity and carcinogenesis. Several potential pathways have been identified:

Depurination and Apurinic (AP) Site Formation : N7-guanine adducts are chemically unstable and can be lost from the DNA backbone either spontaneously or through enzymatic action, a process called depurination. integral-corp.comevitachem.com This leaves behind an abasic or apurinic (AP) site, which is a non-coding lesion. If not repaired, AP sites are highly mutagenic during DNA replication, as they can cause DNA polymerases to insert an incorrect base. www.gov.uk

Conversion to FAPy Adducts : N7-HEG can undergo a chemical rearrangement where the imidazole (B134444) ring of the guanine base opens, forming a formamidopyrimidine (FAPy) adduct. nih.gov These FAPy lesions are more chemically stable and persistent in DNA than the parent N7-HEG adduct and possess a higher mutagenic potential. nih.gov

Interference with Cellular Processes : The presence of adducts can interfere with fundamental cellular machinery. It has been reported that chemical DNA adducts can disrupt DNA replication and transcription, which may trigger programmed cell death (apoptosis) or lead to broader genomic instability. www.gov.uk

Induction of Endogenous Damage : Some evidence suggests that exposure to ethylene oxide may not only form exogenous adducts but also indirectly increase the levels of endogenous N7-HEG. researchgate.netresearchgate.net This could occur through the induction of oxidative stress or other systemic processes that increase the in vivo production of ethylene. researchgate.net

Therefore, while N7-HEG itself may not cause mutations directly, its formation initiates a cascade of events—including depurination and conversion to other lesions—that represent significant challenges to the cell's genomic integrity. nih.govevitachem.com

Q & A

Q. What methodologies are commonly used to quantify N7-(2-Hydroxyethyl)guanine (N7-HOEtG) in biological samples, and how do they differ in sensitivity?

N7-HOEtG is typically quantified using high-resolution analytical techniques. Two primary methods are:

  • HPLC with Electrochemical Detection (HPLC-EC) : Provides sensitivity in the range of 0.42–369.5 pmol/mg DNA, as demonstrated in human brain tumor studies .
  • Gas Chromatography/Electron Capture/Negative Chemical Ionization-High-Resolution Mass Spectrometry (GC/EC/NCI-HRMS) : Offers higher specificity for distinguishing endogenous vs. exogenous adducts, with detection limits as low as 0.002 adducts/10⁸ nucleotides in rodent models .
    HPLC-EC is preferred for clinical samples due to its practicality, while GC/EC/NCI-HRMS is used for mechanistic studies requiring isotopic differentiation.

Q. Why is N7-HOEtG considered a critical biomarker in DNA alkylation studies?

N7-HOEtG is the predominant adduct formed by alkylating agents like BCNU and ethylene oxide. It serves as a molecular dosimeter because:

  • Its levels correlate linearly with administered drug doses (e.g., 1 mg BCNU in rats ≈ 6.2 pmol/mg DNA) .
  • It reflects tissue-specific alkylation efficiency, as shown in brain tumors where intratumoral injection increased adduct levels 879-fold compared to untreated samples .
    This adduct’s stability under physiological conditions (pH 7.4, 37°C) further supports its utility in pharmacokinetic modeling .

Q. How does endogenous formation of N7-HOEtG complicate its interpretation in exposure studies?

Endogenous N7-HOEtG arises from physiological ethylene metabolism, contributing ~3,000 adducts/cell in untreated tissues . This background must be subtracted in exposure studies to isolate exogenous contributions. For example, in ethylene oxide-treated rodents, >90% of total N7-HOEtG was endogenous, necessitating dual-isotope techniques (e.g., ¹⁴C-labeled ethylene oxide) for precise quantification .

Advanced Research Questions

Q. How can researchers design experiments to distinguish endogenous vs. exogenous N7-HOEtG in human biomonitoring?

A robust experimental framework includes:

  • Isotopic Labeling : Use deuterated analogs (e.g., N7-HOEtG-d4) or ¹⁴C-labeled alkylating agents to track exogenous adducts .
  • Compartmental Analysis : Compare adduct levels in exposed vs. unexposed tissues (e.g., distal vs. adjacent tumor regions post-BCNU injection) .
  • Oxidative Stress Markers : Measure 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to endogenous ethylene, to assess indirect adduct formation pathways .
    Refer to NIH guidelines for preclinical reporting to ensure reproducibility .

Q. How should researchers address contradictory data on N7-HOEtG variability in drug delivery studies?

Variability in adduct levels (e.g., 0.8–369.5 pmol/mg DNA in DTI-015-treated tumors) arises from:

  • Spatial Heterogeneity : Proximity to drug injection sites (e.g., adjacent vs. distal tumor regions) .
  • Methodological Limits : HPLC-EC may miss adducts below 0.5 pmol/mg DNA, necessitating complementary techniques like ³²P-postlabeling .
    To resolve contradictions:
    • Use multiple analytical methods for cross-validation.
    • Standardize sampling protocols (e.g., laser-capture microdissection for precise tissue collection) .

Q. What methodological considerations are critical for in vivo vs. in vitro studies of N7-HOEtG formation?

  • In Vivo : Account for tissue-specific repair mechanisms (e.g., base excision repair) and pharmacokinetic factors (e.g., blood-brain barrier penetration in brain tumors) .
  • In Vitro : Control pH (6.5–7.5) and temperature (37°C) to mimic physiological conditions, as adduct stability drops at extremes .
  • Dosimetry : Use species-specific scaling; rodent data (e.g., 9L glioma models) must be extrapolated cautiously to human等效 doses (e.g., 1 mg BCNU in rats ≈ 240 mg in humans) .

Tables for Key Data

Table 1. N7-HOEtG Levels in Human Brain Tumors (HPLC-EC)

Sample TypeN7-HOEtG (pmol/mg DNA)Reference
Untreated GBM (n=6)0.42 (mean)
DTI-015 Treated (Distal)0.8
DTI-015 Treated (Adjacent)369.5

Table 2. Analytical Method Comparison

MethodSensitivityApplication
HPLC-EC0.5 pmol/mg DNAClinical tumor samples
GC/EC/NCI-HRMS0.002 adducts/10⁸ ntIsotopic differentiation in rodents

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